5-Oxomorpholine-3-carboxylic acid
Overview
Description
5-Oxomorpholine-3-carboxylic acid is a heterocyclic compound that features a morpholine ring with a ketone and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxomorpholine-3-carboxylic acid typically involves the cyclization of amino alcohols with α-haloacid chlorides. A common method includes the coupling of amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . The reaction conditions often involve the use of bases such as Cs₂CO₃ and catalysts like transition metals to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to achieve high yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Oxomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized under strong oxidizing conditions.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like NaBH₄ or LiAlH₄.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as KMnO₄ or CrO₃.
Reduction: Reducing agents like NaBH₄ or LiAlH₄.
Substitution: Reagents like alcohols, amines, and acid chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, and other substituted products.
Scientific Research Applications
5-Oxomorpholine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Oxomorpholine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the ketone and carboxylic acid groups.
4-Benzyl-5-oxomorpholine-3-carboxylic acid: A derivative with a benzyl group attached to the morpholine ring.
1,4-Oxazinane: A related heterocyclic compound with similar structural features.
Uniqueness
5-Oxomorpholine-3-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group on the morpholine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
5-oxomorpholine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c7-4-2-10-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBBSFGAXADKEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)CO1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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